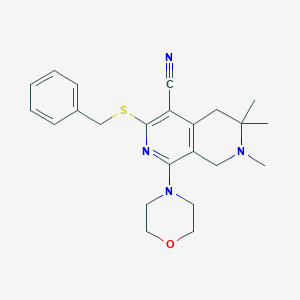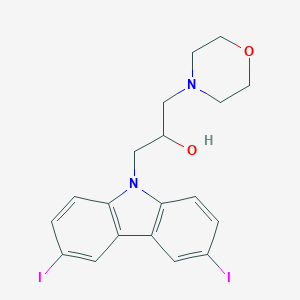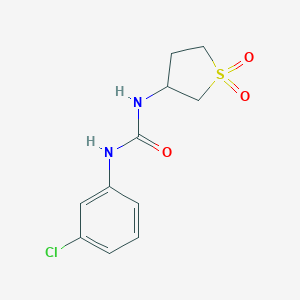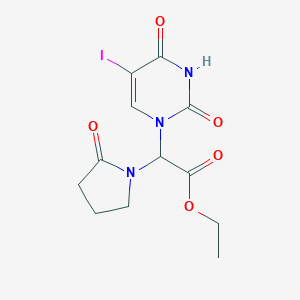
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen . The compound also includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The presence of dichlorophenyl indicates that the compound has a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with two chlorine atoms attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and furan rings, along with the dichlorophenyl and acrylonitrile groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich aromatic rings (thiazole and furan), the electron-withdrawing dichlorophenyl group, and the polar acrylonitrile group. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (like acrylonitrile) and aromatic rings could affect its solubility, boiling point, melting point, etc .Mechanism of Action
Future Directions
Properties
IUPAC Name |
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2OS/c17-13-4-3-10(7-14(13)18)15-9-22-16(20-15)11(8-19)6-12-2-1-5-21-12/h1-7,9H/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILJCXTVBGMJEZ-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2,4-dimethyl-8-quinolinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B377851.png)

![N-[5-tert-butyl-2-(trichloromethyl)-1,3-benzodioxol-2-yl]-N'-(5-iodo-2-pyridinyl)urea](/img/structure/B377854.png)
![Methyl 4-{[({2,2,2-trichloro-1-[(2,4-dichlorobenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate](/img/structure/B377855.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)-1-naphthamide](/img/structure/B377858.png)
![4,8-Diethoxy-6-[4-(heptyloxy)phenyl]-1,3-dimethylcyclohepta[c]furanium](/img/structure/B377860.png)
![4-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B377862.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B377866.png)

![ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B377868.png)


